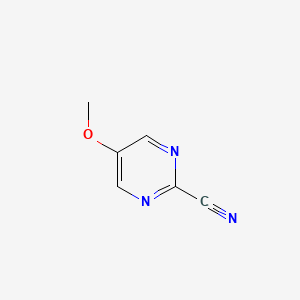

5-Methoxypyrimidine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-methoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMYEPSFCHEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxypyrimidine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] This foundational role stems from its presence in the nucleobases cytosine, thymine, and uracil, which are essential for life.[1] The versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties to achieve desired biological activities.[1] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The introduction of a methoxy group and a nitrile function, as in this compound, offers unique electronic and hydrogen-bonding characteristics that are of significant interest in the design of novel therapeutic agents.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported. However, based on its structure and data from chemical suppliers, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 87362-32-1 | [2] |

| Molecular Formula | C₆H₅N₃O | [2] |

| Molecular Weight | 135.13 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | XNTMYEPSFCHEPA-UHFFFAOYSA-N | |

| Predicted XLogP3 | 0.9 | [3] |

Note: Some physical properties, such as melting and boiling points, are not consistently reported across public domains and should be confirmed with a certificate of analysis from the supplier.

Synthesis and Reactivity

Proposed Synthetic Workflow

A likely synthetic pathway could start from a di-substituted pyrimidine, such as 2,5-dihalopyrimidine. The synthesis would proceed through a two-step process:

-

Methoxylation: Selective displacement of one halide with a methoxide source, such as sodium methoxide.

-

Cyanation: Conversion of the remaining halide to a nitrile group, which can be achieved using a cyanide salt like potassium cyanide.

The following diagram illustrates this proposed synthetic logic.

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups: the pyrimidine ring, the methoxy group, and the nitrile group.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitrile group.

-

Methoxy Group: The methoxy group is a versatile handle for further functionalization. It can be cleaved under strong acidic conditions to reveal a hydroxyl group, which can then be used for subsequent reactions.

-

Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This functional group is a valuable precursor for the synthesis of more complex heterocyclic systems.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected spectroscopic data for this compound can be predicted based on its structure and data from analogous compounds.

1H NMR

The proton NMR spectrum is expected to be relatively simple, showing two singlets for the non-equivalent pyrimidine protons and a singlet for the methoxy protons.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.8 | Singlet | Pyrimidine C-H |

| ~8.6 | Singlet | Pyrimidine C-H |

| ~4.0 | Singlet | -OCH₃ |

13C NMR

The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring, the nitrile carbon, and the methoxy carbon.

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~160 | Pyrimidine C-O |

| ~158 | Pyrimidine C-H |

| ~155 | Pyrimidine C-H |

| ~135 | Pyrimidine C-CN |

| ~115 | -CN |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile group and various bonds within the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch |

| ~1600-1450 | C=C and C=N aromatic ring stretches |

| ~1250 | C-O stretch (asymmetric) |

| ~1050 | C-O stretch (symmetric) |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 135. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 120, and potentially the loss of carbon monoxide (CO).

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-5-carbonitrile scaffold is a recurring motif in the design of kinase inhibitors and other therapeutic agents.[4] The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites. The methoxy group can also participate in hydrogen bonding or be positioned to occupy hydrophobic pockets.

Research into structurally related pyrimidine-5-carbonitrile derivatives has shown promising activity in several therapeutic areas:

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases involved in cell proliferation and survival, such as VEGFR-2.[4] The nitrile moiety is often crucial for binding to the hinge region of the kinase domain.

-

COX-2 Inhibitors: Certain pyrimidine-5-carbonitrile derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential applications as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

The following diagram illustrates the general role of the pyrimidine-5-carbonitrile scaffold in kinase inhibition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 5-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxypyrimidine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, properties, synthesis, safety considerations, and potential applications, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Core Descriptors

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to various biological processes. The presence of a methoxy group and a nitrile group on the pyrimidine ring imparts specific chemical reactivity and potential for diverse applications, particularly as a scaffold or intermediate in the synthesis of complex molecules.

Table 1: Core Identifiers of this compound

| Identifier | Value | Source |

| CAS Number | 87362-32-1 | [1] |

| IUPAC Name | 5-methoxy-2-pyrimidinecarbonitrile | [1] |

| Molecular Formula | C₆H₅N₃O | [1] |

| Molecular Weight | 135.13 g/mol | [2] |

| InChI | 1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 | [1] |

| InChI Key | XNTMYEPSFCHEPA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CN=C(N=C1)C#N | N/A |

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. The following sections outline the expected spectral characteristics based on its chemical structure and data from analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (around 3.9-4.1 ppm) and two singlets or an AB quartet for the two aromatic protons on the pyrimidine ring (in the range of 8.5-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 55-60 ppm), and the four distinct carbons of the pyrimidine ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

C-H stretching vibrations of the aromatic ring and the methoxy group in the region of 2850-3100 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

-

A prominent C-O stretching band for the methoxy group around 1000-1300 cm⁻¹.

2.1.3. Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 135. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 120, and potentially the loss of the entire methoxy group (•OCH₃) or the nitrile group (•CN). Studies on related 2-methoxypyrimidine derivatives have shown that fragmentation pathways are significantly influenced by the 2-O-methyl group.[1]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry. One common strategy for the synthesis of 2-cyanopyrimidines involves the nucleophilic displacement of a suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring with a cyanide salt.

Proposed Synthetic Pathway

A potential synthesis could start from 2,4-dichloro-5-methoxypyrimidine. Selective reaction at the more reactive 2-position with a cyanide source, such as potassium cyanide or sodium cyanide, in a suitable polar aprotic solvent like DMSO or DMF, would yield the desired product.

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations

-

Reaction Conditions: The reaction would likely require elevated temperatures to facilitate the nucleophilic substitution. Careful control of the reaction temperature and time is crucial to maximize yield and minimize side products.

-

Purification: The crude product would likely be purified by standard laboratory techniques such as extraction, followed by column chromatography on silica gel or recrystallization from a suitable solvent system.

-

Characterization: The structure of the final product must be confirmed using analytical techniques such as NMR, IR, and mass spectrometry, as outlined in Section 2.1.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed | |

| Acute Toxicity, Dermal | Danger | H311: Toxic in contact with skin | |

| Acute Toxicity, Inhalation | Danger | H331: Toxic if inhaled | |

| Data sourced from Sigma-Aldrich safety information.[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P311: Call a POISON CENTER or doctor/physician.

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively reported, pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities. The pyrimidine scaffold is a "privileged structure" known to interact with a variety of biological targets.[3]

Potential as a Synthetic Intermediate

The primary utility of this compound in a research setting is likely as a versatile building block for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration.

Role in the Development of Bioactive Compounds

Derivatives of pyrimidine-5-carbonitrile have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells. Additionally, substituted pyrimidines have been developed as inhibitors of various protein kinases involved in cancer progression.[4][5]

-

Antiviral Agents: Modified pyrimidine nucleosides are a critical class of antiviral drugs.

-

Antimicrobial and Anti-inflammatory Agents: The pyrimidine nucleus is a common feature in many antibacterial, antifungal, and anti-inflammatory compounds.[6]

The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic value in these and other areas.

Caption: Potential research applications of this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its properties and synthesis are not widely available, its structural features suggest its utility in the development of novel bioactive molecules. Researchers working with this compound should exercise appropriate caution due to its toxicity. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- Eweas, A. F., Abdallah, Q. M. A., & Hassan, E. S. I. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link][6]

- PubChem. 5-Methoxyuracil. [Link]

- Baluja, S., & Solanki, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link][7]

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1093. [Link][8]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link][4]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][9]

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. [Link][12]

- Baluja, S., & Ghetiya, R. M. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(4-5), 339-344. [Link][13]

- Helwa, A. M., El-Sayed, N. F., & Shalaby, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 438-457. [Link][14]

- Eissa, I. H., Mahdy, H. A., & El-Zahabi, M. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(37), 25883-25904. [Link][5]

- El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link][16]

- Wang, R., & Vitek, O. (2021). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 11(8), 517. [Link][17]

- Pharmaffiliates. 2-Methoxy-5-fluoro-4-aminopyrimidine. [Link]

- Nedolya, N. A., Tarasova, O. A., & Brandsma, L. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Sulphur Letters, 24(5), 213-220. [Link][18]

- Singh, V. K., & Singh, R. A. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. [Link][23]

- Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(17), 6296. [Link][24]

- Alzchem Group. 2,4-Dihydroxy-5-methoxy pyrimidine. [Link][25]

Sources

- 1. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Synthesis of 5-Methoxypyrimidine Derivatives

Introduction: The Privileged 5-Methoxypyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] Beyond its fundamental role in nucleic acids, the pyrimidine scaffold has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[2] This is due to its ability to form a multitude of hydrogen bonds and engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] Among the vast landscape of substituted pyrimidines, the 5-methoxypyrimidine core has garnered significant attention. The methoxy group at the 5-position, being a potent electron-donating group, significantly influences the electronic properties of the pyrimidine ring, thereby modulating its reactivity and biological activity.[1]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to access 5-methoxypyrimidine derivatives. We will delve into the mechanistic underpinnings of key chemical transformations, provide detailed experimental protocols, and offer practical guidance on troubleshooting and purification. The aim is to equip the reader with the necessary knowledge to design and execute efficient and robust syntheses of this important class of molecules.

Chapter 1: Retrosynthetic Analysis of the 5-Methoxypyrimidine Core

A retrosynthetic analysis of the 5-methoxypyrimidine scaffold reveals several logical disconnection points, which form the basis for the synthetic strategies discussed in this guide. The primary approaches involve either the de novo construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core.

Caption: Retrosynthetic analysis of the 5-methoxypyrimidine core.

Chapter 2: De Novo Synthesis via Cyclocondensation Reactions

The construction of the pyrimidine ring from acyclic precursors, known as de novo synthesis, is a powerful and versatile strategy.[] These methods typically involve the condensation of a three-carbon unit with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) fragment.

The Pinner Synthesis and Related Methodologies

The Pinner synthesis is a classic and widely employed method for the preparation of pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] The reaction is typically catalyzed by either an acid or a base.

Mechanism of the Pinner Synthesis (Acid-Catalyzed):

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Amidine: The more nucleophilic nitrogen of the amidine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of a conjugated iminium ion.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine derivative then attacks the other carbonyl group in an intramolecular fashion.

-

Final Dehydration: A final dehydration step results in the formation of the aromatic pyrimidine ring.[4]

Sources

The Pyrimidine-5-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system, a foundational heterocyclic scaffold, is integral to life itself, forming the basis of nucleobases in DNA and RNA. This inherent biological relevance has long positioned pyrimidine derivatives as a cornerstone of medicinal chemistry. The introduction of a cyano group at the 5-position creates the pyrimidine-5-carbonitrile motif, a pharmacophore that has demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the multifaceted therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, present key quantitative data, and provide detailed experimental protocols for their evaluation, offering a holistic resource for researchers in the field.

I. Anticancer Activity: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways is a hallmark of cancer, and pyrimidine-5-carbonitrile derivatives have emerged as potent inhibitors of several key oncogenic kinases. Their mechanism of action often involves competitive binding at the ATP-binding site of these enzymes, thereby blocking downstream signaling cascades that drive tumor growth, proliferation, and survival.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Pyrimidine-5-carbonitrile compounds exhibit a range of anticancer activities by targeting various components of oncogenic signaling pathways.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2] By blocking EGFR signaling, these compounds can halt cancer cell proliferation and induce apoptosis.[1] Some derivatives have shown efficacy against both wild-type (WT) and mutant forms of EGFR, such as the T790M mutation that confers resistance to some first-generation inhibitors.[2]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pyrimidine-5-carbonitriles have been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to growth arrest and regression.

-

PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism that is often hyperactivated in cancer. Certain pyrimidine-5-carbonitrile derivatives have been shown to inhibit key components of this pathway, such as PI3K and AKT, leading to the induction of apoptosis in cancer cells.[3][4][5]

B. Key Signaling Pathways in Anticancer Activity

The following diagrams illustrate the points of intervention for pyrimidine-5-carbonitrile compounds within critical cancer-related signaling pathways.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Caption: PI3K/AKT Signaling Pathway and Points of Inhibition.

C. Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrimidine-5-carbonitrile derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 11b | HCT-116 | 3.37 | [2] |

| HepG-2 | 3.04 | [2] | |

| MCF-7 | 4.14 | [2] | |

| A549 | 2.4 | [2] | |

| EGFRwt | 0.09 | [2] | |

| EGFRT790M | 4.03 | [2] | |

| 10b | HepG2 | 3.56 | [1] |

| A549 | 5.85 | [1] | |

| MCF-7 | 7.68 | [1] | |

| EGFR | 0.00829 | [1] | |

| 7f | K562 | 2.91 | [3] |

| PI3Kδ | 6.99 | [3][4][5] | |

| PI3Kγ | 4.01 | [3][4][5] | |

| AKT-1 | 3.36 | [3][4][5] | |

| Compound V | MDA-MB-231 | 3.43 | [6] |

| MCF-7 | 2.56 | [6] |

D. Experimental Protocols for Anticancer Activity Evaluation

A rigorous and standardized set of in vitro assays is essential for characterizing the anticancer properties of novel pyrimidine-5-carbonitrile compounds.

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-5-carbonitrile compounds and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Cyclooxygenase (COX) Pathway and Selective Inhibition by Pyrimidine-5-carbonitriles.

C. Quantitative Analysis of Anti-inflammatory Activity

The in vitro inhibitory activity of pyrimidine-5-carbonitrile derivatives against COX-1 and COX-2 is determined by measuring their IC50 values. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index (SI), with a higher value indicating greater selectivity for COX-2.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 3b | - | 0.20 | - | [6][7][8] |

| 5b | - | 0.18 | - | [6][7][8] |

| 5d | - | 0.16 | - | [6][7][8] |

| 10c | >20 | 0.041 | >487 | [9] |

| 10j | >20 | 0.062 | >322 | [9] |

| 14e | >20 | 0.081 | >246 | [9] |

| L1 | >100 | 12.5 | >8 | [10] |

| L2 | >100 | 15.2 | >6.5 | [10] |

D. Experimental Protocol for Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), the peroxidase component of COX catalyzes its oxidation, leading to a color change that can be measured spectrophotometrically. The inhibition of this reaction by a test compound is quantified.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (the substrate for the cyclooxygenase reaction), and the colorimetric substrate.

-

Compound Incubation: In a 96-well plate, incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the pyrimidine-5-carbonitrile compound or a reference inhibitor (e.g., celecoxib).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Colorimetric Reaction: Add the colorimetric substrate and measure the change in absorbance over time using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

-

IV. Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold has proven to be a remarkably versatile and privileged structure in the pursuit of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the immense potential of this chemical class. The ability to fine-tune the biological activity through targeted chemical modifications makes these compounds highly attractive for further drug development efforts.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies will undoubtedly lead to a wider array of structurally diverse pyrimidine-5-carbonitrile derivatives. A deeper understanding of their structure-activity relationships (SAR) will enable the rational design of compounds with enhanced potency and selectivity for their respective biological targets. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued investigation of the pyrimidine-5-carbonitrile motif holds great promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.

References

- Al-Ghorbani, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

- Al-Ghorbani, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed, 36364312. [Link]

- Al-Ghorbani, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.

- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

- Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1634-1647. [Link]

- Gouda, M. A., et al. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry, 108, 104555. [Link]

- Kwiecień, H., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(14), 5371. [Link]

- Abdel-Aziz, M., et al. (2021). IC50 values of the most active derivatives in some cancerous cell lines.

- A. N., A. (2025). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.

- El-Naggar, M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8126-8141. [Link]

- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]

- Al-Abdullah, E. S., et al. (2013). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles.

- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.

- Abdel-Ghaffar, A. R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

- Alam, M. M., et al. (2012). Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: Their synthesis and spectral elucidation.

- Al-Said, M. S., et al. (2020). Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine. ACS Omega, 5(10), 5195-5201. [Link]

- Al-Deeb, O. A., et al. (2014). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.

- El-Gazzar, M. G., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6483. [Link]

Sources

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

5-Methoxypyrimidine-2-carbonitrile: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has positioned pyrimidine derivatives as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] Consequently, the pyrimidine nucleus is a cornerstone in the development of a diverse range of therapeutics, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.

Within this important class of compounds, 5-Methoxypyrimidine-2-carbonitrile has emerged as a versatile and highly valuable building block. Its unique electronic properties, conferred by the electron-donating methoxy group at the 5-position and the electron-withdrawing nitrile group at the 2-position, create a scaffold with tailored reactivity, ripe for elaboration into complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for professionals engaged in drug discovery and chemical synthesis.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 87362-32-1 | [2] |

| Molecular Formula | C₆H₅N₃O | [2] |

| Molecular Weight | 135.12 g/mol | Calculated |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in polar organic solvents such as DMSO and ethanol. | [3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (CH₃O-) and two singlets in the aromatic region corresponding to the protons at the 4- and 6-positions of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methoxy carbon, the nitrile carbon, and the four distinct carbons of the pyrimidine ring. The chemical shifts will be influenced by the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands corresponding to C-O and C=N stretching will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Strategic Approach

The synthesis of 2-cyanopyrimidines is a well-established area of heterocyclic chemistry.[4] While a direct, step-by-step protocol for this compound is not explicitly detailed in the reviewed literature, a robust synthetic strategy can be devised based on the synthesis of analogous compounds, such as 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile.[4][5]

The most plausible synthetic approach involves a multi-step sequence starting from a readily available pyrimidine precursor. A key strategy is the introduction of the cyano group at the C2 position via nucleophilic displacement of a suitable leaving group.

Proposed Synthetic Pathway:

Caption: A proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on established methods for similar pyrimidine derivatives.[4][5]

Step 1: Synthesis of 5-Methoxypyrimidine

-

To a solution of 5-bromopyrimidine in a suitable solvent such as DMF, add sodium methoxide and a catalytic amount of copper(I) iodide.[6]

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield 5-methoxypyrimidine.

Step 2: Thionation to 2-Thio-5-methoxypyrimidine

-

A mixture of 5-methoxypyrimidine and thiourea in ethanol is refluxed in the presence of a base.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled, and the product is precipitated by acidification.

-

The solid is collected by filtration, washed, and dried.

Step 3: S-Methylation to 2-Methylthio-5-methoxypyrimidine

-

2-Thio-5-methoxypyrimidine is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added.

-

Methyl iodide is added dropwise, and the reaction is stirred at room temperature.

-

The reaction is worked up by adding water and extracting the product.

-

The crude product is purified by chromatography.

Step 4: Oxidation to 2-Methylsulfonyl-5-methoxypyrimidine

-

2-Methylthio-5-methoxypyrimidine is dissolved in a chlorinated solvent like dichloromethane.

-

The solution is cooled in an ice bath, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise.

-

The reaction is stirred until completion and then quenched with a reducing agent solution.

-

The product is extracted, dried, and purified.

Step 5: Cyanation to this compound

-

The 2-methylsulfonyl-5-methoxypyrimidine is dissolved in an aprotic polar solvent like acetonitrile.

-

Potassium cyanide is added, and the mixture is heated to reflux.[4]

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is dried, concentrated, and the final product, this compound, is purified by column chromatography.

Chemical Reactivity and Functionalization

The reactivity of this compound is dictated by its distinct functional groups.

The 2-Cyano Group:

The nitrile group at the C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens.[7] This makes it a valuable handle for various chemical transformations.

-

Bioconjugation: 2-Cyanopyrimidines have been shown to react specifically with N-terminal cysteine residues in peptides and proteins, enabling the formation of stable macrocyclic structures.[7] This reactivity is crucial for the development of phage-displayed peptide libraries and novel bioconjugates.

-

Nucleophilic Addition: The nitrile can undergo addition reactions with various nucleophiles, leading to the formation of amidines, tetrazoles, and other heterocyclic systems.

The Pyrimidine Ring:

The pyrimidine ring itself can participate in various reactions, allowing for further diversification of the core scaffold.

-

Electrophilic Aromatic Substitution: The methoxy group at the 5-position is an activating group, directing electrophilic substitution to the 4- and 6-positions of the ring. However, the overall electron-deficient nature of the pyrimidine ring can make these reactions challenging.

-

Nucleophilic Aromatic Substitution: While the methoxy group is not a typical leaving group, derivatization of the pyrimidine ring with halogens can enable subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-5-carbonitrile scaffold is a recurring motif in a multitude of biologically active compounds, particularly in the realm of oncology. The strategic placement of the methoxy and cyano groups in this compound makes it an ideal starting material for the synthesis of potent and selective enzyme inhibitors.

Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):

A novel series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2] These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines.[2]

| Compound Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzylidene-hydrazone derivative | Colon Cancer (HCT-116) | 1.14 - 10.33 | [2] |

| Benzylidene-hydrazone derivative | Breast Cancer (MCF-7) | 1.14 - 10.33 | [2] |

Dual Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Inhibitors:

The pyrimidine-5-carbonitrile core has also been incorporated into compounds designed as dual inhibitors of EGFR and COX-2, two important targets in cancer therapy. Inhibition of both pathways can lead to synergistic anti-tumor effects.

As a Key Intermediate in Agrochemical Synthesis:

Beyond pharmaceuticals, 2-cyanopyrimidine derivatives are essential intermediates in the synthesis of modern agrochemicals, including fungicides and herbicides.[4][8] The reactivity of the cyano group and the pyrimidine ring allows for the construction of complex molecules with high biological efficacy for crop protection.

Future Perspectives

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of science. Its versatile reactivity and proven relevance in the synthesis of bioactive molecules ensure its continued use as a pivotal building block in both academic and industrial research. As our understanding of disease pathways deepens, the demand for novel, highly functionalized small molecules will undoubtedly grow. The strategic design and synthesis of new libraries of compounds based on the this compound scaffold hold significant promise for the discovery of next-generation therapeutics and other advanced materials. The ongoing exploration of greener and more efficient synthetic routes will further enhance its accessibility and utility, solidifying its place as a cornerstone of modern chemical synthesis.

References

- 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides.

- Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.

- Synthesis of 2-Cyanopyrimidines. MDPI. Accessed January 7, 2026.

- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. Accessed January 7, 2026.

- 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. Benchchem. Accessed January 7, 2026.

- 5-Chloro-2-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.

- Synthesis of 2-Cyanopyrimidines. MDPI. Accessed January 7, 2026.

- Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different...

- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science. Accessed January 7, 2026.

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Accessed January 7, 2026.

- This compound | 87362-32-1. Sigma-Aldrich. Accessed January 7, 2026.

- 5-Methoxyuracil 6623-81-0 wiki. Guidechem. Accessed January 7, 2026.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening.

- High-Purity Pharma Intermediates for Advanced Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.

- Drug intermediate. MedChemExpress. Accessed January 7, 2026.

- Spectroscopy in Characterization of Materials—Developments. MDPI. Accessed January 7, 2026.

- 2,4-Dihydroxy-5-methoxypyrimidine 98.0+%, TCI America™. Fisher Scientific. Accessed January 7, 2026.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

A Substituted Legacy: A Technical Guide to the Discovery, Synthesis, and Therapeutic Ascendancy of Pyrimidines

Abstract: The pyrimidine ring is a foundational scaffold in both biochemistry and medicinal chemistry. As a core component of nucleobases, it is essential to the structure of DNA and RNA. Beyond this fundamental role, the substituted pyrimidine motif has proven to be a "privileged scaffold," giving rise to a remarkable array of therapeutic agents. From the first rationally designed antimetabolites to modern targeted kinase inhibitors, the history of substituted pyrimidines is a story of chemical innovation driving biological breakthroughs. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthetic evolution, and therapeutic applications of this enduring pharmacophore. It details the causality behind key experimental choices, provides actionable protocols for cornerstone synthetic transformations, and explores the future directions of pyrimidine-based drug discovery.

The Primordial Scaffold: Isolation and Early Synthesis

The journey of the pyrimidine scaffold began not in the context of medicine, but in the foundational explorations of biological chemistry. The systematic study of pyrimidines commenced in 1884 with German chemist Adolf Pinner, who successfully synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner was the first to propose the name “pyrimidin” in 1885, laying the groundwork for over a century of chemical and medical innovation.[1]

The Pinner Synthesis: A Foundational Condensation

The Pinner synthesis represented the first robust and generalizable method for constructing the pyrimidine core. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with an amidine.[2][3][4] This reaction's significance lies in its ability to directly form the heterocyclic ring, providing a strategic entry point for creating a variety of substituted pyrimidines by simply changing the starting materials.

Causality of the Experimental Design: The choice of a 1,3-dicarbonyl and an amidine is chemically logical. The dicarbonyl compound provides a three-carbon electrophilic fragment, while the amidine provides a three-atom nucleophilic N-C-N fragment. The reaction proceeds through a series of condensation and cyclization steps to form the stable, aromatic pyrimidine ring.

Structural Elucidation and Tautomerism

A critical aspect of pyrimidine chemistry is tautomerism, particularly in derivatives bearing hydroxyl or amino groups.[5][6][7][8] For instance, 4-hydroxypyrimidine exists in equilibrium with its keto form, 4-pyrimidone.[9] Early studies were essential in understanding that the keto and amino forms, rather than the enol and imino forms, predominate in solution, a feature that is fundamental to the hydrogen bonding patterns observed in the DNA double helix.[6][7] This understanding of tautomeric preference is crucial for predicting molecular interactions with biological targets.

From Chemical Curiosity to Biological Tool: The Antimetabolite Era

The transition of substituted pyrimidines from chemical curiosities to therapeutic agents was driven by the elegant and powerful concept of antimetabolite theory. This theory posits that molecules mimicking the structure of essential metabolites can competitively inhibit key enzymatic pathways, thereby disrupting cellular processes.

The Discovery of 5-Fluorouracil (5-FU): A Landmark in Oncology

A pivotal moment in chemotherapy arrived in 1957 with the rational design of 5-fluorouracil (5-FU) by Charles Heidelberger.[10][11][12][13] Heidelberger's team hypothesized that since cancer cells often exhibit increased uracil uptake for DNA synthesis, a uracil analog could be selectively toxic.[14] By replacing the hydrogen at the 5-position of uracil with a fluorine atom—an atom with a similar size but drastically different electronics—they created a potent and irreversible inhibitor of thymidylate synthase (TS).[14] This enzyme is critical for the synthesis of thymidine, a necessary component of DNA. The inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[14] The discovery of 5-FU is a classic example of translational research, moving from a fundamental biological observation to a rationally designed and clinically effective drug.[14]

The Synthetic Revolution: Enabling Chemical Diversity

While classical methods like the Pinner synthesis were foundational, the explosion of pyrimidine-based drugs in the late 20th and early 21st centuries was fueled by a revolution in synthetic organic chemistry. The development of powerful cross-coupling reactions allowed for the precise and modular decoration of the pyrimidine core.

The Principal Synthesis

The "Principal Synthesis" remains a typical and versatile method for creating a wide array of pyrimidines. This approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (to form pyrimidinones), or guanidines (to form aminopyrimidines).[1]

Diagram 1: The Principal Pyrimidine Synthesis

Caption: General workflow of the Principal Synthesis.

Modern Cross-Coupling Methodologies

The advent of palladium-catalyzed cross-coupling reactions transformed pyrimidine synthesis. Halogenated pyrimidines, which are readily prepared, serve as versatile handles for introducing molecular complexity. The electron-deficient nature of the pyrimidine ring makes these substrates highly reactive in such transformations.[15][16][17]

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling a halogenated pyrimidine with a boronic acid or ester.[15][16][18] It is widely used to introduce aryl and heteroaryl substituents, which are common features in modern kinase inhibitors.[18] Microwave-assisted Suzuki coupling protocols have dramatically reduced reaction times from hours to minutes, accelerating the drug discovery process.[15][16]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol describes a representative microwave-assisted Suzuki-Miyaura coupling for the regioselective synthesis of C4-substituted pyrimidines.[15][16]

-

Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.5 mmol, 1.0 eq), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).

-

Solvent Addition: Add 6 mL of a degassed solvent mixture of 1,4-dioxane and water (2:1 v/v).

-

Reaction Setup: Seal the vial securely with a cap and place it within the cavity of a microwave reactor.

-

Microwave Irradiation: Irradiate the reaction mixture at 100 °C for 15 minutes with active stirring.[15][16]

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target 4-aryl-2-chloropyrimidine.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the installation of primary and secondary amines onto the pyrimidine ring. This is particularly valuable for synthesizing 2- and 4-aminopyrimidine scaffolds, which are critical pharmacophores for many kinase inhibitors due to their ability to form key hydrogen bonds in the ATP-binding site.

Substituted Pyrimidines as Privileged Scaffolds in Modern Drug Discovery

The true power of the substituted pyrimidine scaffold lies in its geometric and electronic properties, which make it an ideal "privileged scaffold" for interacting with a variety of biological targets.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[19][20][21][22][] Many kinase inhibitors utilize a substituted aminopyrimidine core to mimic the adenine portion of ATP, enabling them to bind competitively to the enzyme's active site.[21]

-

Case Study: Imatinib (Gleevec): The development of Imatinib for the treatment of chronic myeloid leukemia (CML) was a landmark achievement in targeted therapy.[21] While the final drug contains a pyridine and a pyrimidine ring, its discovery was part of a broader effort in kinase inhibitor chemistry where pyrimidine-based scaffolds were heavily explored. It potently inhibits the BCR-ABL fusion protein, the key driver of CML.[21]

-

Case Study: Gefitinib (Iressa): Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its quinazoline core, a fused pyrimidine system, is crucial for its activity. It demonstrates how the pyrimidine motif can be incorporated into larger ring systems to achieve high potency and selectivity.

Diagram 2: Mechanism of Pyrimidine-Based EGFR Inhibition

Caption: Gefitinib competitively blocks the ATP binding site of EGFR.

Dihydrofolate Reductase (DHFR) Inhibitors

The pyrimidine scaffold is also central to inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a key cofactor for nucleotide production.[24][25][26][27][28]

-

Case Study: Trimethoprim: Trimethoprim is an antibiotic that selectively inhibits bacterial DHFR over its mammalian counterpart by a factor of approximately 50,000.[24] Its diaminopyrimidine core is crucial for this potent and selective inhibition.[24] By blocking the folate pathway, trimethoprim prevents bacteria from synthesizing the building blocks of DNA and proteins, ultimately halting their replication.[24][26] It is often used in combination with a sulfonamide, which targets an earlier step in the same pathway, creating a powerful synergistic effect.[24][26]

Antiviral Agents: Nucleoside Analogs

-

Case Study: Zidovudine (AZT): Originally synthesized in 1964 as a potential anticancer agent by Jerome Horwitz, azidothymidine (AZT) was shelved after showing poor results.[29][30][31] It was rediscovered in the 1980s as the first effective treatment for HIV/AIDS.[30][31][32] AZT is a nucleoside analog reverse transcriptase inhibitor (NRTI).[29][32] It contains a modified thymidine (a pyrimidine nucleoside) where the 3'-hydroxyl group is replaced by an azido group. When incorporated into a growing viral DNA strand by the HIV reverse transcriptase enzyme, the azido group terminates chain elongation, thus halting viral replication.[31]

Future Directions and Emerging Applications

The versatility of the pyrimidine scaffold ensures its continued relevance in cutting-edge therapeutic modalities.

-

Covalent Inhibitors: Researchers are increasingly designing pyrimidine derivatives that can form a covalent bond with their target protein.[33][34][35][36] By incorporating an electrophilic "warhead" onto the pyrimidine scaffold, these inhibitors can achieve prolonged and often irreversible inhibition, which can be advantageous for certain targets.[34][35][37]

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[38][39][40] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, linked together.[39] Pyrimidine-based motifs are being successfully employed as the target-binding portion in novel PROTACs designed to degrade proteins like Janus kinases (JAKs) and BCR-ABL.[38][41]

Conclusion: The Enduring Legacy of the Pyrimidine Scaffold

From the initial structural elucidations of Pinner to the rationally designed chemotherapies of Heidelberger and the targeted kinase inhibitors of the modern era, the history of substituted pyrimidines is a testament to the power of chemical synthesis to unlock profound biological insights and life-saving therapies. Its modular nature, synthetic tractability, and inherent ability to interact with key biological targets have solidified its status as a truly privileged scaffold. As drug discovery moves into new modalities like covalent inhibition and targeted protein degradation, the humble pyrimidine ring is certain to remain at the forefront of innovation, continuing its substituted legacy for decades to come.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind Trimethoprim: Mechanism of Action and Bacterial Targets.

- Florez, C. V. (2020). Zidovudine or Azidothymidine (AZT). Embryo Project Encyclopedia.

- Gleckman, R., Blagg, N., & Joubert, D. W. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 14-19.

- Patsnap. (2024). What is the mechanism of Trimethoprim? Patsnap Synapse.

- RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: Trimethoprim. PDB-101.

- Patsnap. (2024). What is the mechanism of Trimethoprim Hydrochloride? Patsnap Synapse.

- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.

- Arizona State University. (n.d.). First HIV drug. Embryo Project Encyclopedia.

- Xu, W., et al. (2024). Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. ACS Medicinal Chemistry Letters, 16(1), 101-108.

- Wikipedia. (n.d.). Pyrimidine.

- Zhang, D., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. International Journal of Molecular Sciences, 23(21), 13327.

- Anderson, J. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 12(15), 3384–3387.

- National Institute of Allergy and Infectious Diseases. (2024). Antiretroviral Drug Discovery and Development.

- Kierdaszuk, B. (2015). Tautomerism of purine and pyrimidyne bases. Postepy biochemii, 61(3), 305–310.

- Zhang, D., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. ResearchGate.

- Xu, W., et al. (2024). Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. ACS Publications.

- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.

- Shirasaka, T. (2007). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. Gan to kagaku ryoho. Cancer & chemotherapy, 34(10), 1535–1543.

- Chantry, C. J., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry, 64(14), 10435–10443.

- Gucký, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947.

- University of Bristol. (2025). AZT - Molecule of the Month.

- Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry.

- Loudon, G. M., & Cai, S. X. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(21), 7047–7054.

- Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657–668.

- Wikipedia. (n.d.). Zidovudine.

- Chemistry World. (2016). Fluorouracil.

- Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Chantry, C. J., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. ACS Publications.

- Zhang, R., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. RSC Medicinal Chemistry, 14(7), 1335–1343.

- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.

- Synapse. (n.d.). Pyrimidine series PROTACs 1(GlaxoSmithKline).

- Shirasaka, T. (2007). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. ResearchGate.

- Grem, J. L. (2021). Making Fluorouracil “Sexy” Again. Journal of the National Cancer Institute, 113(4), 355–356.

- ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry.

- Cambridge Healthtech Institute. (2015). Kinase Inhibitor Chemistry.

- Singh, M., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Medicina, 61(7), 89.

- Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839–861.

- Borge, V. V., & Vaze, J. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. Semantic Scholar.

- BOC Sciences. (n.d.). What are Kinase Inhibitors?.

- Tommy, A. (2023). A CLOSER LOOK AT PYRIMIDINE SYNTHESIS.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Peters, G. J., & van der Wilt, C. L. (2009). Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center. Clinical Cancer Research, 15(9), 2973–2978.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Berg, J. M., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Biochemistry. 5th edition.

- Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 715.

- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- Ben-Aroya, S., & Portnoy, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 143.

- Oza, H., & Tokarz, V. (2024). PROTACs revolutionize small molecule drugs. CAS.org.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. [Tautomerism of purine and pyrimidyne bases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 10. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorouracil | Podcast | Chemistry World [chemistryworld.com]

- 12. researchgate.net [researchgate.net]

- 13. Making Fluorouracil “Sexy” Again - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 20. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 21. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 24. nbinno.com [nbinno.com]

- 25. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 27. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 28. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 29. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 30. First HIV drug | Embryo Project Encyclopedia [embryo.asu.edu]

- 31. Zidovudine - Wikipedia [en.wikipedia.org]

- 32. niaid.nih.gov [niaid.nih.gov]

- 33. Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Pyrimidine series PROTACs 1(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Technical Guide to 5-Methoxypyrimidine-2-carbonitrile: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Methoxypyrimidine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular and structural characteristics, outline its physicochemical properties, and discuss its synthesis and characterization. Furthermore, this guide will explore its significant role as a molecular scaffold and synthetic intermediate in the development of novel therapeutic agents. The content herein is curated for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds, including the nucleobases cytosine, thymine, and uracil.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1] This has led to the development of numerous pyrimidine-based drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

This compound (CAS No: 87362-32-1) has emerged as a valuable intermediate in this field.[1] Its unique substitution pattern—a methoxy group at the 5-position and a nitrile group at the 2-position—imparts specific reactivity and structural attributes that are highly advantageous for the synthesis of complex molecular architectures. This guide serves to consolidate the technical information available on this compound, providing a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is paramount for its effective application in synthesis and drug design.

Chemical Formula and Structural Elucidation

The molecular identity of this compound is defined by its constituent atoms and their arrangement.

-

IUPAC Name: this compound

-

CAS Number: 87362-32-1[1]

The structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A methoxy group (-OCH₃) is attached to carbon 5, and a nitrile group (-C≡N) is attached to carbon 2.

Key Structural Identifiers:

-

SMILES: COc1cncnc1C#N

-

InChI: InChI=1S/C6H5N3O/c1-10-5-3-7-4(2-8)9-6-5

Physicochemical Data Summary

Quantitative data on the physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O | [4][5] |

| Molecular Weight | 135.12 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [6][7] |

| Melting Point | Data not widely available; related pyrimidines have high melting points (>220 °C) | [8] |